(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, an azetidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan-2-yl acrylate: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Synthesis of the azetidine intermediate: The furan-2-yl acrylate can be reacted with an azetidine derivative under suitable conditions to form the azetidine intermediate.
Cyclization to form imidazolidine-2,4-dione: The azetidine intermediate can be cyclized with a suitable reagent, such as urea or a urea derivative, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the acrylate moiety could yield saturated azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound could be investigated for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests that it could have activity against certain diseases or conditions, although further research would be needed to confirm this.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique combination of functional groups makes it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQEBQYOMVEQN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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